molecular formula C13H17N3 B2545977 7-Methyl-2-piperidin-4-yl-1H-benzimidazole CAS No. 295789-08-1

7-Methyl-2-piperidin-4-yl-1H-benzimidazole

Cat. No.: B2545977
CAS No.: 295789-08-1
M. Wt: 215.3
InChI Key: GDGRWJKWBUKOOZ-UHFFFAOYSA-N
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Description

7-Methyl-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a piperidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole typically involves the condensation of appropriate benzimidazole precursors with piperidine derivatives. One common method includes the reaction of 7-methyl-1H-benzimidazole with 4-piperidone under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-piperidin-4-yl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-2-piperidin-4-yl-1H-benzimidazole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Piperidin-4-yl-1H-benzimidazole
  • 4-Methyl-2-piperidin-3-yl-1H-benzimidazole
  • 1-Methyl-2-piperidin-4-yl-1H-benzimidazole

Comparison: 7-Methyl-2-piperidin-4-yl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGRWJKWBUKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from isonipecotic acid and 2,3 diamino toluene using the method described in Description 14. MH+ 216.
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